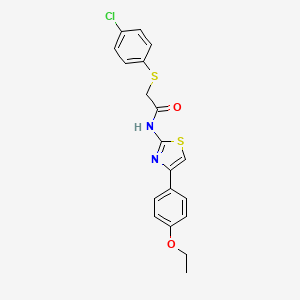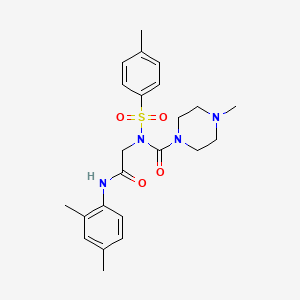
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a compound that has attracted significant interest from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-inflammatory Applications
Research into thiazolyl and oxazolyl derivatives, closely related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, reveals their potential applications as anti-inflammatory agents. For instance, compounds like 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles have demonstrated significant anti-inflammatory activity in albino rats, indicating the potential of related compounds in mitigating inflammation-related conditions (Singh, Bhati, & Kumar, 2008).
Anticonvulsant Properties
The compound and its analogs have shown promising results in the field of anticonvulsant medication. Studies indicate that certain thiazole incorporated arylalkylazoles, structurally related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, have been effective in controlling seizures in animal models, suggesting potential applications in epilepsy therapy. These compounds conform to Lipinski's rule of five and possess favorable physicochemical properties for CNS-drugs, making them potentially promising agents for epilepsy therapy (Ahangar et al., 2011).
Radiomodulatory Effects
A study on quinazolinone derivatives, which share a core structure with 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, identified certain compounds with potential as radiomodulatory agents. These compounds have shown the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a classical target for transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), and could potentially mitigate the damaging effects of gamma radiation, suggesting their utility in radiation therapy or protection (Soliman et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXFRSFEAMOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)


![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)
![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)
![methyl 2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2466206.png)

![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)

![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)